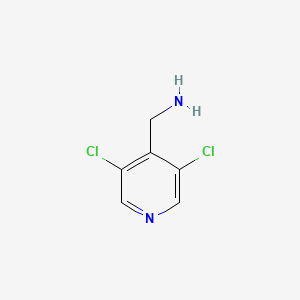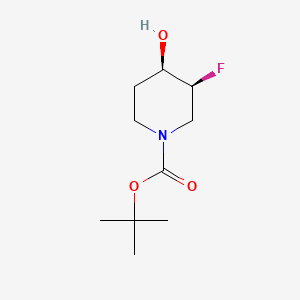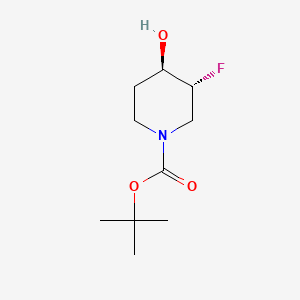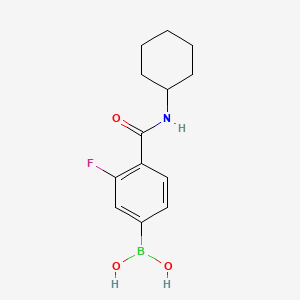
(4-(Cyclohexylcarbamoyl)-3-fluorophenyl)boronic acid
説明
“(4-(Cyclohexylcarbamoyl)-3-fluorophenyl)boronic acid” is a chemical compound with the molecular formula C13H17BFNO3 . It is a solid substance at room temperature and has a molecular weight of 265.09 . The compound is typically stored in an inert atmosphere .
Chemical Reactions Analysis
Boronic acids, including “(4-(Cyclohexylcarbamoyl)-3-fluorophenyl)boronic acid”, are known to participate in various chemical reactions. One of the most common reactions involving boronic acids is the Suzuki-Miyaura cross-coupling reaction . This reaction is used to form carbon-carbon bonds and is often catalyzed by palladium .Physical And Chemical Properties Analysis
“(4-(Cyclohexylcarbamoyl)-3-fluorophenyl)boronic acid” is a solid substance at room temperature . It has a molecular weight of 265.09 and is typically stored in an inert atmosphere . The compound has a melting point of 231-233°C .科学的研究の応用
-
Suzuki–Miyaura Coupling
- Field : Organic Chemistry
- Application : This compound can be used as a boron reagent in Suzuki–Miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
- Method : The process involves oxidative addition where palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
- Results : The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
-
Sensing Applications
- Field : Analytical Chemistry
- Application : Boronic acids, including this compound, have been utilized in various sensing applications due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions .
- Method : The sensing applications can be homogeneous assays or heterogeneous detection. Detection can be at the interface of the sensing material or within the bulk sample .
- Results : These interactions lead to their utility in various sensing applications .
-
Pharmacy and Medicine
- Field : Pharmacy and Medicine
- Application : Boronic acids can be used in the development of various pharmaceuticals .
- Method : The specific methods of application and experimental procedures would depend on the specific pharmaceutical being developed .
- Results : The results or outcomes obtained would also depend on the specific pharmaceutical being developed .
-
Food Industry
- Field : Food Industry
- Application : Boronic acids can be used in the food industry for various purposes .
- Method : The specific methods of application and experimental procedures would depend on the specific purpose in the food industry .
- Results : The results or outcomes obtained would also depend on the specific purpose in the food industry .
-
Cosmetics and Toiletries
- Field : Cosmetics and Toiletries
- Application : Boronic acids can be used in the development of various cosmetics and toiletries .
- Method : The specific methods of application and experimental procedures would depend on the specific cosmetic or toiletry being developed .
- Results : The results or outcomes obtained would also depend on the specific cosmetic or toiletry being developed .
-
Catalysis
- Field : Catalysis
- Application : Boronic acids can be used as catalysts in various chemical reactions .
- Method : The specific methods of application and experimental procedures would depend on the specific chemical reaction .
- Results : The results or outcomes obtained would also depend on the specific chemical reaction .
-
Pharmaceutical Synthesis
- Field : Pharmaceutical Chemistry
- Application : Boronic acids can be used in the synthesis of pharmaceuticals .
- Method : The specific methods of application and experimental procedures would depend on the specific pharmaceutical being synthesized .
- Results : The results or outcomes obtained would also depend on the specific pharmaceutical being synthesized .
-
Chromatography
- Field : Analytical Chemistry
- Application : Boronic acids can be used in chromatography for the separation of different compounds .
- Method : The specific methods of application and experimental procedures would depend on the specific separation process .
- Results : The results or outcomes obtained would also depend on the specific separation process .
-
Biotechnology
- Field : Biotechnology
- Application : Boronic acids can be used in various biotechnological applications .
- Method : The specific methods of application and experimental procedures would depend on the specific biotechnological application .
- Results : The results or outcomes obtained would also depend on the specific biotechnological application .
-
Nanotechnology
- Field : Nanotechnology
- Application : Boronic acids can be used in the development of nanomaterials .
- Method : The specific methods of application and experimental procedures would depend on the specific nanomaterial being developed .
- Results : The results or outcomes obtained would also depend on the specific nanomaterial being developed .
-
Textile Industry
- Field : Textile Industry
- Application : Boronic acids can be used in the textile industry for various purposes .
- Method : The specific methods of application and experimental procedures would depend on the specific purpose in the textile industry .
- Results : The results or outcomes obtained would also depend on the specific purpose in the textile industry .
-
Asymmetric Organocatalysis
- Field : Organic Chemistry
- Application : Boronic acids can be used in asymmetric organocatalysis, the use of small chiral organic molecules as catalysts, for the synthesis of enantiomerically enriched molecules .
- Method : The specific methods of application and experimental procedures would depend on the specific reaction .
- Results : The results or outcomes obtained would also depend on the specific reaction .
Safety And Hazards
The safety information for “(4-(Cyclohexylcarbamoyl)-3-fluorophenyl)boronic acid” indicates that it is classified as dangerous . The compound has been assigned the hazard statement H301, which means it is toxic if swallowed . Precautionary measures include avoiding breathing dust, fume, gas, mist, vapors, or spray, and using personal protective equipment .
特性
IUPAC Name |
[4-(cyclohexylcarbamoyl)-3-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BFNO3/c15-12-8-9(14(18)19)6-7-11(12)13(17)16-10-4-2-1-3-5-10/h6-8,10,18-19H,1-5H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUPNXIZRUYJZEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(=O)NC2CCCCC2)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660201 | |
| Record name | [4-(Cyclohexylcarbamoyl)-3-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Cyclohexylcarbamoyl)-3-fluorophenyl)boronic acid | |
CAS RN |
874289-11-9 | |
| Record name | [4-(Cyclohexylcarbamoyl)-3-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20660201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Cyclohexylcarbamoyl)-3-fluorobenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



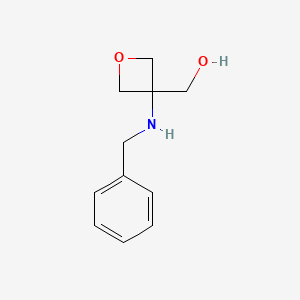

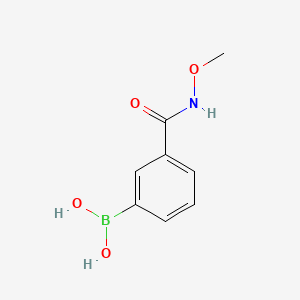
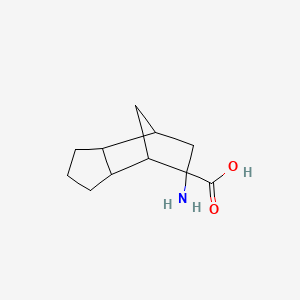
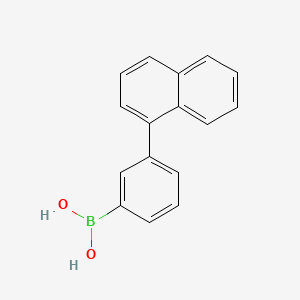
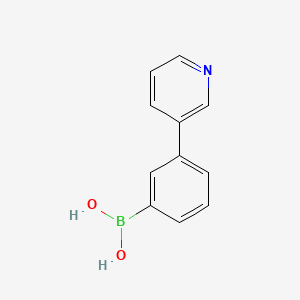
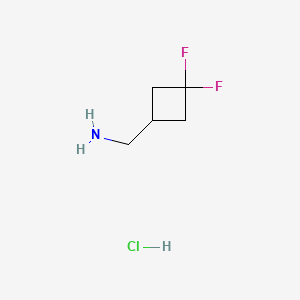
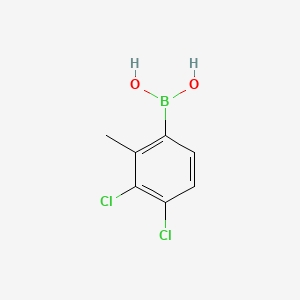
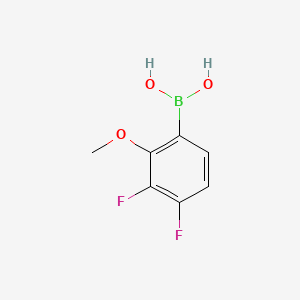
![Cyclopentanecarboxylic acid, 2-[(2-amino-1-oxopropyl)amino]-, [1S-[1alpha,2alpha(R*)]]- (9CI)](/img/no-structure.png)
